5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with a nitro group and an anilide .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized and studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . All the synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The furan ring is substituted at the 2-position with an anilide . It also contains a nitro group . The exact molecular structure would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The synthesized molecules were found to have molecular weights less than 725 daltons with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications
Chemical Synthesis and Characterization
The compound and its analogs have been subject to synthetic methodologies aimed at exploring their chemical properties and enhancing their biological activities. One study highlights the synthetic routes to create analogs with potential anti-tuberculosis activity, emphasizing modifications to improve bioavailability without specifying drug usage or dosages (Tangallapally et al., 2006). Similarly, research on pyridine and its derivatives, including the synthesis of 2-pyridones and dihydropyridines, sheds light on the compound's chemical versatility and potential for creating a wide range of biologically active molecules without delving into their pharmacological applications (Becher, 1975).
Biological Activities
Several studies have been conducted on the biological activities of compounds related to 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide. For instance, novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized to optimize antileishmanial activity, demonstrating significant biological potential without discussing specific drug applications or side effects (Tahghighi et al., 2011). Another study on furan ring-containing organic ligands and their metal complexes explored antimicrobial activities, providing insights into the compound's utility in developing new antimicrobial agents without touching on their use as drugs (Patel, 2020).
Antimicrobial and Antituberculosis Applications
Research on furan-2-carboxamide derivatives as urotensin-II receptor antagonists describes the synthesis and biological evaluation of these compounds, highlighting their high metabolic stability and low cytotoxicity, which could be relevant for developing new therapeutic agents, albeit without detailing specific drug uses (Lim et al., 2019). Additionally, a study focused on the synthesis of new and potent analogues of an anti-tuberculosis agent featuring the nitro-furan-carboxylic acid moiety underscores efforts to enhance bioavailability for better therapeutic outcomes, steering clear of direct drug usage discussions (Tangallapally et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
5-nitro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O6S/c23-17(14-5-6-16(28-14)22(24)25)19-8-3-13-29(26,27)21-11-9-20(10-12-21)15-4-1-2-7-18-15/h1-2,4-7H,3,8-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCZXFCJCZINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.